2-Chloro-5-vinylpyridine
Overview
Description
2-Chloro-5-vinylpyridine is an organic compound with the molecular formula C7H6ClN It is a derivative of pyridine, where the pyridine ring is substituted with a chlorine atom at the second position and a vinyl group at the fifth position
Scientific Research Applications
2-Chloro-5-vinylpyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Used in the production of specialty polymers and materials with unique properties.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Chloro-5-vinylpyridine involves the Suzuki-Miyaura coupling reaction. This reaction typically uses 2-chloro-5-bromopyridine as a starting material, which is then reacted with a vinylboronic acid or its ester in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, making it a preferred method for the synthesis of this compound.
Another method involves the Wittig reaction, where 2-chloro-5-formylpyridine is reacted with a phosphonium ylide to form the vinyl group . This method also provides a straightforward route to this compound with good yields.
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-vinylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Addition Reactions: The vinyl group can participate in addition reactions with nucleophiles, leading to the formation of various substituted pyridines.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Phosphonium Ylides: Used in Wittig reactions.
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Major Products Formed
Substituted Pyridines: Formed through substitution and addition reactions.
Polymers: Formed through polymerization of the vinyl group.
Mechanism of Action
The mechanism of action of 2-Chloro-5-vinylpyridine largely depends on the specific reactions it undergoes. In substitution reactions, the chlorine atom is replaced by a nucleophile, forming a new bond with the pyridine ring. In addition reactions, the vinyl group reacts with nucleophiles, leading to the formation of substituted ethyl groups on the pyridine ring .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-vinylpyridine: Similar structure but with the vinyl group at the fourth position.
2-Chloro-5-ethylpyridine: Similar structure but with an ethyl group instead of a vinyl group.
2-Chloro-5-bromopyridine: Similar structure but with a bromine atom instead of a vinyl group.
Uniqueness
2-Chloro-5-vinylpyridine is unique due to the presence of both a chlorine atom and a vinyl group on the pyridine ring. This combination of functional groups provides a versatile platform for various chemical reactions, making it a valuable compound in synthetic chemistry and industrial applications.
Properties
IUPAC Name |
2-chloro-5-ethenylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN/c1-2-6-3-4-7(8)9-5-6/h2-5H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPXJMHTIVOLAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CN=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30473389 | |
Record name | 2-Chloro-5-vinylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30473389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157670-28-5 | |
Record name | 2-Chloro-5-vinylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30473389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-5-vinyl-pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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